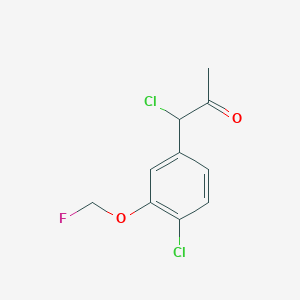
7-Allyl-6-chloro-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Allyl-6-chloro-7H-purine: is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-6-chloro-7H-purine typically involves the regioselective alkylation of 6-chloropurine. One common method includes the use of allyl halides in the presence of a base, such as potassium carbonate, to introduce the allyl group at the 7-position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Allyl-6-chloro-7H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: 7-Allyl-6-chloro-7H-purine is used as a building block in the synthesis of more complex purine derivatives.
Biology and Medicine: In biological research, this compound is studied for its potential antiviral and anticancer properties. The modifications on the purine ring can influence its interaction with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as active ingredients in various formulations .
Mechanism of Action
The mechanism of action of 7-allyl-6-chloro-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and allyl groups can enhance its binding affinity and specificity towards these targets. For instance, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of 7-allyl-6-chloro-7H-purine, known for its use in various chemical reactions.
7-Allyl-6-methyl-7H-purine: Similar in structure but with a methyl group instead of chlorine, used in different research applications.
Uniqueness: The presence of both an allyl group and a chlorine atom in this compound provides unique chemical properties that are not observed in its analogs. This combination allows for specific interactions in chemical and biological systems, making it a compound of significant interest .
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-7-prop-2-enylpurine |
InChI |
InChI=1S/C8H7ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h2,4-5H,1,3H2 |
InChI Key |
QNLSHRLPSMKLSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)





